molecular formula C14H21ClN2O2 B6192551 benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride CAS No. 2648966-29-2

benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride

Cat. No.: B6192551
CAS No.: 2648966-29-2
M. Wt: 284.8
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Description

Benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride is a synthetic organic compound with the molecular formula C14H21ClN2O2. This compound is notable for its potential applications in various fields, including medicinal chemistry and pharmacology. It is characterized by the presence of a benzyl group, a carbamate linkage, and a 3-methylazetidine moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride typically involves multiple steps:

    Formation of the Azetidine Ring: The synthesis begins with the preparation of the 3-methylazetidine ring. This can be achieved through cyclization reactions involving appropriate precursors, such as 3-methyl-1,3-diaminopropane, under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction. Benzyl chloride or benzyl bromide can be used as the benzylating agents, reacting with the azetidine derivative in the presence of a base like sodium hydride or potassium carbonate.

    Carbamate Formation: The carbamate linkage is formed by reacting the benzylated azetidine with an appropriate isocyanate, such as ethyl isocyanate, under controlled conditions to yield the desired carbamate.

    Hydrochloride Salt Formation: Finally, the hydrochloride salt is obtained by treating the free base with hydrochloric acid, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbamate linkage, potentially converting it to an amine or alcohol under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position, where halogenated reagents can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenated reagents like benzyl bromide or benzyl chloride in the presence of a base.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of novel materials and chemical products.

Mechanism of Action

The mechanism of action of benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzyl N-[2-(azetidin-3-yl)ethyl]carbamate hydrochloride: Lacks the methyl group on the azetidine ring.

    Benzyl N-[2-(3-methylpyrrolidin-3-yl)ethyl]carbamate hydrochloride: Contains a pyrrolidine ring instead of an azetidine ring.

    Benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate: The free base form without the hydrochloride salt.

Uniqueness

Benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride is unique due to the presence of the 3-methylazetidine ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall pharmacological profile compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2648966-29-2

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.8

Purity

95

Origin of Product

United States

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